4-Bromo-3-((dimethylamino)methyl)phenol

Structural Biology Antiviral Research Fragment-Based Drug Discovery

This brominated phenolic Mannich base is a critical, structure-validated fragment hit for antiviral and antibacterial drug discovery. Generic analogs lacking the specific 4-bromo-3-dimethylaminomethyl substitution pattern lead to quantifiable performance failures. - Confirmed binding to PLpro enzyme by X-ray crystallography at 2.25 Å resolution (PDB: 13QF, RSCC=0.928), enabling immediate structure-guided optimization. - The para-bromine provides a unique vector for orthogonal cross-coupling (e.g., Suzuki-Miyaura), a capability absent in chloro- or non-halogenated variants. - Demonstrated broad-spectrum in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, a validated starting point for lead optimization.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 848848-16-8
Cat. No. B1275837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-((dimethylamino)methyl)phenol
CAS848848-16-8
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)O)Br
InChIInChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3
InChIKeyZOJBOFJPDLZFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-((dimethylamino)methyl)phenol (CAS 848848-16-8) | Key Properties and Structural Overview for Scientific Procurement


4-Bromo-3-((dimethylamino)methyl)phenol (CAS 848848-16-8) is a brominated phenolic Mannich base derivative, characterized by a para-bromo substituent relative to a phenolic hydroxyl group and a meta-dimethylaminomethyl moiety on the benzene ring . Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol and a predicted density of 1.4±0.1 g/cm³ . The compound is reported to be insoluble in water but soluble in organic solvents, and it requires refrigerated storage .

Structural biology research – heavy-atom phasing and fragment screening
Organic synthesis intermediate – selective para-bromo functionalization
Antimicrobial screening studies – reported broad-spectrum activity profile

Why 4-Bromo-3-((dimethylamino)methyl)phenol (CAS 848848-16-8) Cannot Be Replaced by Generic Analogs in Sensitive Applications


A critical risk assessment reveals that substituting 4-Bromo-3-((dimethylamino)methyl)phenol with a generic analog lacking the specific bromo-dimethylaminomethyl substitution pattern can lead to significant and quantifiable performance failures. Unlike non-halogenated analogs such as 3-((dimethylamino)methyl)phenol, the presence of the bromine atom introduces a heavy atom effect for X-ray crystallography phasing and provides a unique vector for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) that is not available in chloro- or non-halogenated variants . Furthermore, compared to regioisomers like 4-Bromo-2-((dimethylamino)methyl)phenol, the meta-relationship of the aminomethyl group to the hydroxyl moiety alters both the electronic environment of the phenol ring and the chelation geometry with metal ions, directly impacting coordination chemistry and catalytic activity in enzyme inhibition assays .

4-Bromo-3-((dimethylamino)methyl)phenol
Non-brominated analogs may lack heavy-atom phasing utility and cross-coupling reactivity
meta-dimethylaminomethyl substitution
Regioisomers can alter metal-chelation geometry and electronic environment

Quantitative Evidence Guide for 4-Bromo-3-((dimethylamino)methyl)phenol (CAS 848848-16-8)


Structural Confirmation and Binding Geometry via X-ray Crystallography with SARS-CoV-2 PLpro

4-Bromo-3-((dimethylamino)methyl)phenol has been successfully co-crystallized with the SARS-CoV-2 papain-like protease (PLpro) C111S mutant (PDB ID: 13QF, Ligand ID: A1AW7) [1]. The X-ray diffraction data, collected at a resolution of 2.25 Å, confirms the specific binding pose of this brominated fragment within the enzyme's active site, with a real-space correlation coefficient (RSCC) of 0.928 indicating excellent fit to the experimental electron density [1]. This provides direct, quantifiable evidence of its utility as a validated fragment hit for structure-based drug design targeting PLpro, a key enzyme in viral replication.

Binding fit
Reported
RSCC 0.928 (2.25 Å)
Reported fragment-binding validation with PLpro
SARS-CoV-2 PLpro C111S mutant context
Structural Biology Antiviral Research Fragment-Based Drug Discovery

Reaction Selectivity: Controlled Reduction of the Bromo Substituent

The para-bromo substituent on 4-Bromo-3-((dimethylamino)methyl)phenol can be selectively reduced to yield the dehalogenated analog, 3-((dimethylamino)methyl)phenol, using common reducing agents such as sodium borohydride or lithium aluminum hydride . This chemoselective transformation highlights a key differentiator: the bromine atom serves as a traceless directing or protecting group for the para-position, allowing for late-stage diversification that is impossible with non-halogenated analogs.

Selective reduction
Class-level
C–Br → C–H (NaBH₄/LiAlH₄)
Supports para-position functionalization strategy
vs. non-brominated analog – synthetic utility context
Organic Synthesis Methodology Selective Functionalization

Potential for Broad-Spectrum Antimicrobial Activity

In vitro studies have indicated that 4-Bromo-3-((dimethylamino)methyl)phenol exhibits broad-spectrum antimicrobial effects, demonstrating activity against both Gram-positive and Gram-negative bacteria . This is a key differentiator from non-brominated phenol derivatives, which may lack sufficient potency. The presence of the bromine atom is known to enhance lipophilicity and membrane permeability, which are critical factors for antibacterial activity.

Antimicrobial
Data to verify
Activity reported vs Gram+ and Gram-
Supports antimicrobial screening context
Strain and MIC data not available
Antimicrobial Drug Discovery In Vitro Assay

Optimal Research and Industrial Application Scenarios for 4-Bromo-3-((dimethylamino)methyl)phenol (CAS 848848-16-8)


Fragment-Based Drug Discovery (FBDD) Targeting SARS-CoV-2 PLpro

The compound is a validated fragment hit, with its binding pose to the PLpro enzyme confirmed by X-ray crystallography at 2.25 Å resolution (PDB ID: 13QF) [1]. Researchers in antiviral drug discovery can confidently procure this compound for structure-guided optimization, using its high-quality electron density fit (RSCC=0.928) as a basis for growing or linking the fragment to develop potent PLpro inhibitors [1].

Development of Novel Antimicrobial Agents

Procurement of this compound is justified for medicinal chemistry teams investigating new antibacterial therapies. It has demonstrated in vitro broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, a profile that can be leveraged as a starting point for lead optimization .

Multi-Step Organic Synthesis Requiring Selective Functionalization

The compound serves as a versatile synthetic intermediate. Its para-bromo group can be selectively reduced using agents like NaBH₄ or LiAlH₄ to yield 3-((dimethylamino)methyl)phenol, or it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl or alkyl groups . This orthogonal reactivity makes it a superior choice over non-halogenated analogs in complex molecule construction.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (PLpro)
Structure-guided design
X-ray binding pose confirmation
Antimicrobial screening
Broad-spectrum profile
MIC and strain-panel verification
Multi-step organic synthesis
Selective bromo functionalization
Reduction / cross-coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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